8-HETE

Übersicht

Beschreibung

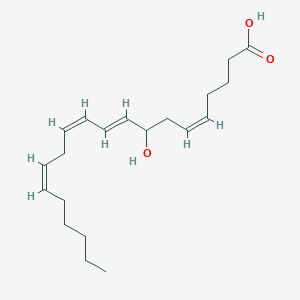

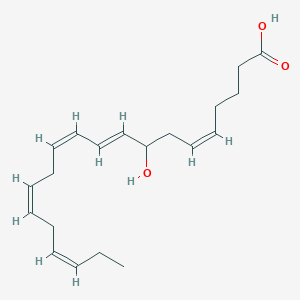

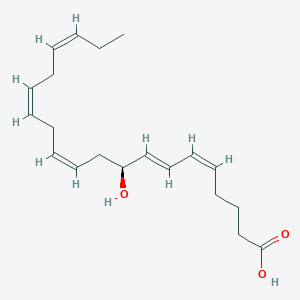

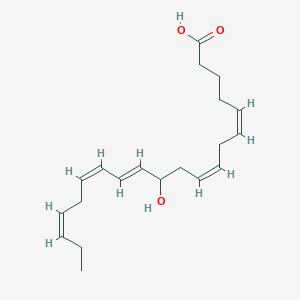

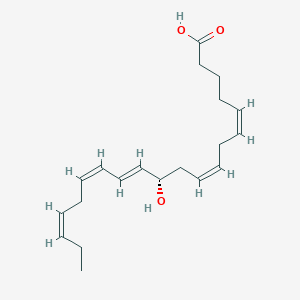

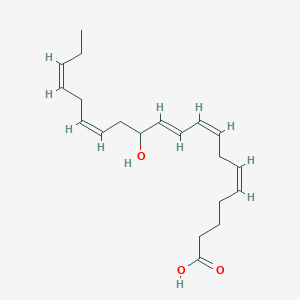

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- is a hydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling .

Wissenschaftliche Forschungsanwendungen

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.

Biology: Investigated for its role in cell signaling and inflammatory responses.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.

Industry: Utilized in the development of bioactive compounds and pharmaceuticals

Wirkmechanismus

Target of Action

8-HETE, also known as 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid, primarily targets the MAPK and NF-κB pathways . These pathways play a crucial role in cellular processes such as growth, differentiation, and stress responses . Additionally, this compound is a strong activator of peroxisome proliferator-activated receptors (PPARs) alpha and a weak activator of PPAR gamma . PPARs are nuclear hormone receptors that regulate gene transcription in response to peroxisome proliferators and fatty acids .

Mode of Action

This compound interacts with its targets by inducing the activity of NF-κB and significantly inducing the phosphorylation of ERK1/2 . This interaction leads to changes in the cellular processes controlled by these pathways, including cellular growth and inflammation .

Biochemical Pathways

The action of this compound affects the MAPK and NF-κB pathways , leading to downstream effects such as the induction of cellular hypertrophy . The induction of cellular hypertrophy is associated with a proportional increase in the formation of dihydroxyeicosatrienoic acids (DHETs) parallel to the increase of soluble epoxide hydrolase (sEH) enzyme activity .

Pharmacokinetics

It is known that this compound can induce cellular hypertrophy in a concentration- and time-dependent manner , suggesting that its bioavailability and metabolic stability may be factors influencing its pharmacological effects.

Result of Action

The action of this compound results in the induction of cellular hypertrophy, as evidenced by the induction of cardiac hypertrophy markers ANP, BNP, α-MHC, and β-MHC and the increase in cell surface area . This suggests that this compound may play a role in the development of cardiovascular disease .

Biochemische Analyse

Biochemical Properties

8-HETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the non-enzymatic oxidation of arachidonic acid . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

This compound has been found to induce cellular hypertrophy in RL-14 cells, a human ventricular cardiomyocyte cell line . This is evidenced by the induction of cardiac hypertrophy markers ANP, BNP, α-MHC, and β-MHC in a concentration- and time-dependent manner, as well as the increase in cell surface area . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to induce the NF-κB activity and significantly induce the phosphorylation of ERK1/2 . This leads to changes in gene expression and impacts the function of various biomolecules. Blocking the induction of NF-κB, ERK1/2, and sEH signaling pathways significantly inhibits this compound-induced cellular hypertrophy .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully documented, it is known that the induction of cellular hypertrophy by this compound is associated with a proportional increase in the formation of dihydroxyeicosatrienoic acids (DHETs) parallel to the increase of soluble epoxide hydrolase (sEH) enzyme activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of arachidonic acid, specifically its non-enzymatic oxidation . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce the hydroxyl group at the 8th carbon position of arachidonic acid .

Industrial Production Methods: Industrial production of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- may involve large-scale enzymatic processes using microbial or plant lipoxygenases. These processes are optimized for high yield and purity .

Types of Reactions:

Oxidation: 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- can undergo further oxidation to form various oxo-derivatives.

Reduction: The hydroxyl group can be reduced to form the corresponding eicosatetraenoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oxo-eicosatetraenoic acids.

Reduction: Formation of eicosatetraenoic acid.

Substitution: Formation of substituted eicosatetraenoic acids with different functional groups.

Vergleich Mit ähnlichen Verbindungen

8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid: Another hydroxylated eicosanoid with an additional double bond.

12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: A hydroxylated derivative with the hydroxyl group at the 12th carbon position.

Uniqueness: 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- is unique due to its specific hydroxylation pattern and its role in distinct biological processes. Its specific interactions with receptors and enzymes differentiate it from other hydroxylated eicosanoids .

Eigenschaften

IUPAC Name |

(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-HEJOTXCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347449 | |

| Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70968-93-3 | |

| Record name | 8-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70968-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzymes are primarily responsible for 8-HETE production?

A1: this compound is primarily produced through the action of lipoxygenases (LOX), particularly 12S-lipoxygenase isoenzymes found in various tissues like leukocytes, platelets, and epidermis. [, , ]

Q2: Is this compound always produced as the same enantiomer?

A2: Interestingly, the stereochemistry of this compound production varies depending on the specific 12S-lipoxygenase isoenzyme involved. For example, the platelet-type 12S-lipoxygenase generates 8(R)-HETE, while the leukocyte-type generates 8(S)-HETE. []

Q3: Can this compound be produced from sources other than direct enzymatic conversion of arachidonic acid?

A3: Yes, research has identified alternative biosynthetic pathways for this compound. For instance, this compound can be produced via the 5-lipoxygenase pathway from 20:4 n-3, an analog of arachidonic acid. This pathway also leads to the formation of 8,15-diHETE. []

Q4: What are some of the known biological activities of this compound?

A4: this compound exhibits various biological activities, including chemotactic activity on human neutrophils, meaning it can induce their migration. It has also been linked to oxidative stress and lipid peroxidation, processes implicated in cancer development. [, , ]

Q5: Is this compound solely a pro-inflammatory mediator?

A5: While often associated with inflammation, this compound's role is complex and context-dependent. For instance, studies on intestinal ischemia-reperfusion in mice suggest that this compound is produced alongside both pro- and anti-inflammatory eicosanoids during the early stages of ischemia. []

Q6: Are there any indications that this compound might be involved in chronic diseases?

A6: Yes, elevated levels of this compound have been observed in various pathological conditions, including:

- Ovarian Cancer: Increased prediagnostic serum levels of this compound were linked to a higher risk of developing ovarian cancer, particularly the serous subtype. []

- Aromatase Inhibitor-Induced Arthralgia (AIA): In breast cancer patients, baseline this compound levels were positively associated with the worsening of AIA symptoms, suggesting a potential role in this inflammatory condition. []

- Polycystic Kidney Disease (ADPKD): Patients with ADPKD exhibit higher levels of this compound compared to healthy individuals. Furthermore, urinary this compound levels were found to be positively associated with structural kidney disease progression in a study on pravastatin therapy for ADPKD. [, ]

- Benign Prostatic Hyperplasia (BPH): Elevated levels of this compound were observed in plasma and prostate tissue of rats with BPH. Notably, treatment with traditional Chinese medicine (Phellodendri chinensis cortex and Anemarrhenae rhizoma) significantly reduced this compound levels, correlating with a suppression of inflammation. [, ]

Q7: Could this compound be a potential therapeutic target?

A7: Research suggests that targeting this compound production or signaling pathways could hold therapeutic promise for specific conditions. For example:

- Cancer: The association of this compound with inflammation and oxidative stress in cancer development makes it a potential target for chemoprevention strategies. Studies have shown that green tea polyphenols, known for their anticancer properties, can inhibit 12-LOX activity in colon tumor tissue, thereby reducing this compound production. []

- AIA: Targeting this compound production or signaling could offer new avenues for managing AIA in breast cancer patients. []

Q8: What analytical techniques are commonly employed to study this compound?

A8: A range of advanced analytical techniques are used to identify, quantify, and characterize this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying different HETEs based on their mass-to-charge ratio. This method enables the quantification of this compound and other HETEs in various biological samples. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity in detecting and quantifying this compound and other eicosanoids in complex biological matrices like cell culture media and tissue extracts. [, , , ]

- High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors, including ultraviolet-visible (UV-Vis) and mass spectrometry (MS), to separate and quantify this compound and its isomers. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)